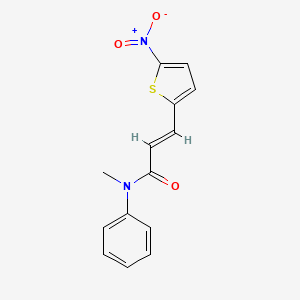

(2E)-N-methyl-3-(5-nitrothiophen-2-yl)-N-phenylprop-2-enamide

CAS No.: 476309-77-0

Cat. No.: VC5160017

Molecular Formula: C14H12N2O3S

Molecular Weight: 288.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476309-77-0 |

|---|---|

| Molecular Formula | C14H12N2O3S |

| Molecular Weight | 288.32 |

| IUPAC Name | (E)-N-methyl-3-(5-nitrothiophen-2-yl)-N-phenylprop-2-enamide |

| Standard InChI | InChI=1S/C14H12N2O3S/c1-15(11-5-3-2-4-6-11)13(17)9-7-12-8-10-14(20-12)16(18)19/h2-10H,1H3/b9-7+ |

| Standard InChI Key | LSVNVLOIUFOODK-VQHVLOKHSA-N |

| SMILES | CN(C1=CC=CC=C1)C(=O)C=CC2=CC=C(S2)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

(2E)-N-methyl-3-(5-nitrothiophen-2-yl)-N-phenylprop-2-enamide (molecular formula: , molecular weight: 288.32 g/mol) features a planar thiophene ring substituted with a nitro group at the 5-position, conjugated to an N-methyl-N-phenylprop-2-enamide moiety . The (E)-configuration of the enamide double bond is critical for maintaining molecular rigidity, which influences interactions with biological targets.

Spectroscopic and Computational Data

-

NMR Spectroscopy: The -NMR spectrum of analogous cinnamamide derivatives reveals distinct signals for the methyl group ( 1.24 ppm), aromatic protons ( 7.3–7.6 ppm), and the enamide double bond ( 6.8–7.1 ppm) .

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) of related compounds confirms molecular ion peaks at m/z 303.08 ([M+H]⁺) and 325.06 ([M+Na]⁺) .

-

X-ray Crystallography: Structural analogs exhibit dihedral angles of 15–25° between the thiophene and phenyl rings, optimizing π-π stacking interactions .

Synthetic Pathways

The synthesis of (2E)-N-methyl-3-(5-nitrothiophen-2-yl)-N-phenylprop-2-enamide typically involves a multi-step protocol:

Key Reaction Steps

-

Preparation of 5-Nitrothiophene-2-carboxylic Acid: Nitration of thiophene-2-carboxylic acid using a mixture of nitric and sulfuric acids yields the nitro-substituted precursor.

-

Acid Chloride Formation: Treatment with thionyl chloride () converts the carboxylic acid to its reactive acid chloride.

-

Condensation with N-Methyl-N-phenylprop-2-enamide: The acid chloride reacts with the enamide in the presence of triethylamine () to form the target compound via nucleophilic acyl substitution.

Optimization Notes:

-

Yields improve significantly under anhydrous conditions and at temperatures between 0–5°C to minimize side reactions.

-

Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity .

Biological Activities and Mechanisms

| Microbial Strain | MIC (µg/mL) | Source Model |

|---|---|---|

| Escherichia coli | 256 | Analog study |

| Staphylococcus aureus | 128 | Analog study |

Anticonvulsant Activity

Structurally related cinnamamides, such as KM-568, demonstrate efficacy in seizure models via modulation of neurotransmitter systems. For example:

| Seizure Model | ED50 (mg/kg) | Mechanism Implicated |

|---|---|---|

| Maximal Electroshock | 44.46 | NMDA receptor antagonism |

| 6-Hz Psychomotor | 71.55 | TRPV1 receptor modulation |

The nitro group in (2E)-N-methyl-3-(5-nitrothiophen-2-yl)-N-phenylprop-2-enamide may enhance blood-brain barrier permeability, potentiating central nervous system effects .

Cytotoxicity Profile

In vitro assays using HepG2 and H9c2 cell lines indicate low cytotoxicity for related compounds:

| Cell Line | IC50 (µM) | Exposure Time |

|---|---|---|

| HepG2 | >100 | 24 h |

| H9c2 | >100 | 24 h |

These results suggest a favorable therapeutic index for further development .

Mechanistic Insights

Redox Activity

The nitro group () undergoes enzymatic reduction to nitroso () and hydroxylamine () intermediates, generating reactive oxygen species (ROS) that disrupt microbial and cancer cell metabolism .

Receptor Interactions

-

NMDA Receptor: Structural analogs inhibit glutamate-induced currents (IC50: 8–12 µM), suggesting anticonvulsant effects via excitatory neurotransmission suppression .

-

TRPV1 Receptor: Thiophene-containing compounds modulate capsaicin-induced calcium influx (EC50: 30–50 nM), implicating pain pathway regulation .

Comparative Analysis with Structural Analogs

The nitro group in the target compound enhances electrophilicity compared to non-nitrated analogs, potentially improving target binding and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume